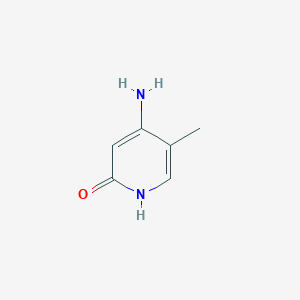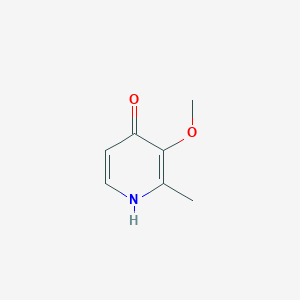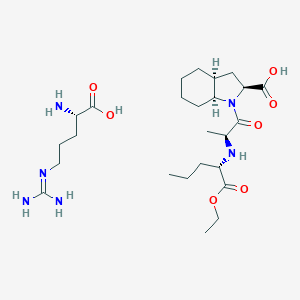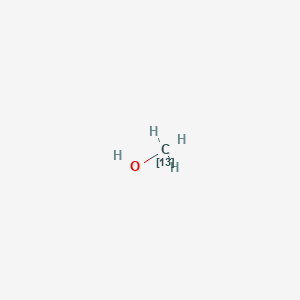
trans-1-(2-(4-Propoxi fenil)etinil)-4-(4-propilciclohexil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: is a complex organic compound characterized by its unique structural features
Aplicaciones Científicas De Investigación
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as liquid crystals and polymers.
Métodos De Preparación
The synthesis of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene involves several steps. The primary synthetic route includes the following steps:
Formation of the Propoxyphenyl Acetylene: This step involves the reaction of 4-propoxyphenyl bromide with acetylene gas in the presence of a palladium catalyst to form 4-propoxyphenyl acetylene.
Cyclohexylation: The next step involves the reaction of 4-propoxyphenyl acetylene with 4-propylcyclohexyl bromide in the presence of a strong base such as potassium tert-butoxide to form the desired product.
Análisis De Reacciones Químicas
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, strong bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: can be compared with other similar compounds, such as:
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: This compound has a methoxy group instead of a propoxy group, which can lead to differences in its chemical and biological properties.
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of a propoxy group, which can also affect its properties.
The uniqueness of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYWLQZHXTLHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564128 |
Source


|
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-49-2 |
Source


|
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
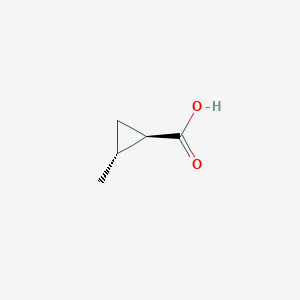

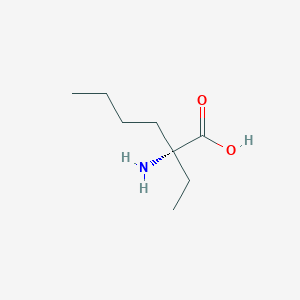
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)

